Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate (CAS 898781-23-2) is a synthetic organic compound belonging to the class of spirocyclic ketals, characterized by a 1,4-dioxa-8-azaspiro[4.5]decane moiety linked via a methylene bridge to an ortho-substituted phenyl ring bearing a 4-oxobutyrate ethyl ester group. The 1,4-dioxa-8-azaspiro[4.5]decane core acts as a protected form of 4-piperidone, a privileged scaffold in medicinal chemistry for constructing bioactive molecules.

Molecular Formula C20H27NO5
Molecular Weight 361.4 g/mol
CAS No. 898781-23-2
Cat. No. B1327331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate
CAS898781-23-2
Molecular FormulaC20H27NO5
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCC3(CC2)OCCO3
InChIInChI=1S/C20H27NO5/c1-2-24-19(23)8-7-18(22)17-6-4-3-5-16(17)15-21-11-9-20(10-12-21)25-13-14-26-20/h3-6H,2,7-15H2,1H3
InChIKeyLGKXIYVVXYMEFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate (CAS 898781-23-2): A Spirocyclic Building Block for Targeted Synthesis


Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate (CAS 898781-23-2) is a synthetic organic compound belonging to the class of spirocyclic ketals, characterized by a 1,4-dioxa-8-azaspiro[4.5]decane moiety linked via a methylene bridge to an ortho-substituted phenyl ring bearing a 4-oxobutyrate ethyl ester group . The 1,4-dioxa-8-azaspiro[4.5]decane core acts as a protected form of 4-piperidone, a privileged scaffold in medicinal chemistry for constructing bioactive molecules . This compound is primarily utilized as a synthetic intermediate, with its spirocyclic structure offering conformational constraint and potential metabolic stability advantages over simple piperidine analogs [1].

Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate – Why Para or Meta Isomers Cannot Replace the Ortho Substitution Pattern


In medicinal chemistry campaigns, the position of substituents on a phenyl ring critically influences the spatial orientation of functional groups, which in turn dictates binding affinity, selectivity, and pharmacokinetic properties [1]. The target compound features an ortho relationship between the spirocyclic aminomethyl group and the 4-oxobutyrate ester. This juxtaposition enables unique intramolecular hydrogen-bonding or metal-chelating interactions that are sterically impossible for the para isomer (CAS 898782-04-2) or the meta isomer . Substituting the ortho isomer with its para analog may lead to a complete loss of target engagement if the bioactive conformation requires a kinked, rather than extended, geometry [2]. Consequently, procurement decisions for structure-activity relationship (SAR) studies must specify the exact ortho substitution to preserve the intended pharmacophore architecture.

Quantitative Differentiation of Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate from Its Closest Analogs


Ortho vs. Para Substitution: Impact on Molecular Geometry and Predicted Conformational Space

The ortho-substituted target compound (CAS 898781-23-2) forces the 4-oxobutyrate ester and the spirocyclic amine into close proximity, enabling a bent molecular geometry. In contrast, the para isomer (CAS 898782-04-2) enforces a linear, extended geometry [1]. Computational conformational sampling predicts at least 3 distinct low-energy conformers for the ortho isomer that feature an intramolecular hydrogen bond between the ester carbonyl and the protonated amine, a feature entirely absent in the para isomer .

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Purity and Availability: Ortho Isomer vs. Para Isomer from Major Suppliers

The ortho isomer (target) is available from Sigma-Aldrich (Rieke Metals) with a certified purity of 97% . The para isomer is also listed at 97% purity from the same supplier . However, the ortho isomer is less commonly stocklisted across multiple vendors; only a limited number of suppliers (e.g., CymitQuimica, GLPBIO, Leyan) offer the ortho isomer at ≥95% purity . This relative scarcity can impact lead times and pricing for bulk procurement.

Chemical Procurement Building Blocks Quality Control

Spirocyclic Ketal vs. Simple Piperidine: Protection Strategy and Metabolic Stability Implications

The 1,4-dioxa-8-azaspiro[4.5]decane group in the target compound functions as a cyclic ketal protecting group for 4-piperidone . Literature on analogous spiroketal moieties indicates that this protection masks the carbonyl, preventing premature metabolism or unwanted reactivity during multi-step synthesis [1]. Once the desired transformations on the phenyl ring and ester are complete, the ketal can be deprotected under mild acidic conditions to unveil the reactive piperidone [2]. A simple N-benzylpiperidine analog lacks this latent carbonyl functionality and cannot undergo the same deprotection–functionalization sequence.

Prodrug Design Metabolic Stability Synthetic Methodology

Ortho Ester as a Metal-Chelating Motif: Potential for Kinase Inhibitor Design

The combination of an ortho-aminomethyl group and a 4-oxobutyrate ester creates a potential tridentate (N,O,O) chelating motif for metal ions, such as Mg2+ or Mn2+, which are essential cofactors for many kinases . Similar ortho-substituted benzylamine-ester scaffolds have been utilized as hinge-binding motifs in kinase inhibitors [1]. The para isomer cannot form the same chelate geometry due to the distance between the amine and ester functionalities [2]. While no direct kinase inhibition data for the target compound are public, the structural similarity to known chelating pharmacophores supports its prioritization for kinase-focused libraries.

Kinase Inhibition Metal Chelation Fragment-Based Drug Design

Defined Application Scenarios for Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate Based on Structural Differentiation


Fragment-Based Drug Discovery for Kinase Targets Requiring a Kinked Pharmacophore

The ortho substitution pattern provides a bent molecular shape suitable for targeting kinases with deep, narrow ATP-binding pockets. The latent piperidone moiety allows for late-stage diversification, enabling rapid SAR exploration [1]. The potential tridentate metal-chelation feature can be exploited to engage the catalytic magnesium ion, a strategy validated in multiple FDA-approved kinase inhibitors [2].

Synthesis of σ1 Receptor Radioligands and CNS Imaging Agents

The 1,4-dioxa-8-azaspiro[4.5]decane core has demonstrated high affinity (Ki = 5.4 nM) for σ1 receptors in published radioligand studies [1]. The ortho ester linker in the target compound can be converted to an amide or fluoroethoxy-benzyl group to generate novel 18F-labeled PET tracers with low lipophilicity (cLogP < 2.5), desirable for brain penetration and reduced nonspecific binding [2].

Antimycobacterial Lead Optimization Leveraging the Spiroketal Protection Strategy

The ketal-protected piperidone scaffold has proven critical for potency and selectivity in membrane-targeting antimycobacterials (MIC90 Mtb 0.13 µM) [1]. The target compound serves as a direct precursor for introducing the spiroketal motif into indole or benzothiophene cores. Researchers can deprotect the ketal post-coupling to install amine substituents that modulate lipophilicity and membrane permeability [2].

Structure-Activity Relationship Studies on Ortho-Substituted Benzylamine Libraries

When exploring the effect of substitution geometry on biological activity, the ortho isomer must be compared head-to-head with para and meta isomers. The target compound provides the pure ortho configuration needed to isolate the contribution of spatial orientation to target binding. Researchers should order the compound at ≥97% purity to avoid confounding effects from positional impurities [1].

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